Ethyl L-asparaginate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

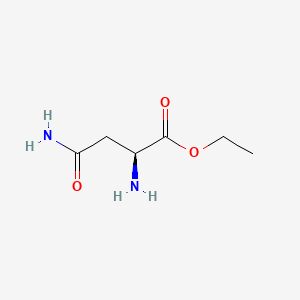

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCUHKCQDSJPK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178890 | |

| Record name | Ethyl L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24184-58-5 | |

| Record name | L-Asparagine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-asparaginate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-asparaginate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Ethyl L-asparaginate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl L-asparaginate. Due to the limited availability of experimental data in public databases, this guide incorporates predicted data for certain properties, which are clearly indicated. All information is intended for laboratory and research purposes.

Chemical Structure and Identity

This compound is the ethyl ester of the naturally occurring amino acid L-asparagine. The esterification occurs at the α-carboxylic acid group, leaving the amide group on the side chain intact.

Molecular Structure:

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-amino-3-carbamoylpropanoate |

| Molecular Formula | C₆H₁₂N₂O₃[1] |

| Molecular Weight | 160.17 g/mol [1] |

| CAS Number | 24184-58-5[1] |

| Canonical SMILES | CCOC(=O)C(CC(=O)N)N[1] |

| InChI Key | ZTCCUHKCQDSJPK-BYPYZUCNSA-N[1] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce. The following table summarizes available predicted and experimental data for related compounds.

Table 2: Physicochemical Properties

| Property | Value | Data Type |

| Melting Point | Not available | - |

| Boiling Point | 335.5 ± 32.0 °C | Predicted |

| Flash Point | 190.9 ± 21.4 °C | Predicted |

| Solubility in Water | Soluble (based on L-asparagine) | Inferred |

| Solubility in Organic Solvents | Likely soluble in polar organic solvents | Inferred |

| pKa (α-amino group) | ~8.8 (estimated from L-asparagine) | Inferred |

| pKa (α-carboxyl group) | ~2.0 (estimated from L-asparagine) | Inferred |

Experimental Protocols

Synthesis of this compound Hydrochloride (Adapted Fischer Esterification)

Materials:

-

L-asparagine

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and gas inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Suspend L-asparagine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the stirred suspension until saturation.

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.

-

Add anhydrous diethyl ether to the residue to precipitate the product, this compound hydrochloride.

-

Collect the solid product by filtration.

-

Wash the product with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the final product under vacuum.

Note: To obtain the free base of this compound, the hydrochloride salt can be neutralized with a suitable base, such as triethylamine or sodium bicarbonate, followed by extraction with an organic solvent.

Spectral Data (Predicted)

As experimental spectral data for this compound is not available, the following are predicted spectra based on its chemical structure. These are for reference purposes and should be confirmed with experimental data.

4.1. 1H NMR Spectroscopy (Predicted)

The predicted 1H NMR spectrum would show characteristic signals for the ethyl group and the amino acid backbone.

Table 3: Predicted 1H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet | 3H |

| -CH₂- (ethyl) | ~4.1-4.2 | Quartet | 2H |

| β-CH₂ | ~2.7-2.9 | Multiplet | 2H |

| α-CH | ~3.8-4.0 | Triplet | 1H |

| -NH₂ (amine) | Broad singlet | 2H | |

| -CONH₂ (amide) | Two broad singlets | 2H |

4.2. 13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

Table 4: Predicted 13C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~61 |

| β-C H₂ | ~37 |

| α-C H | ~52 |

| -C =O (ester) | ~172 |

| -C ONH₂ (amide) | ~175 |

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and amide) | 3400-3200 | Strong, broad |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1740 | Strong |

| C=O stretch (amide I) | ~1680 | Strong |

| N-H bend (amine and amide II) | 1650-1550 | Medium |

| C-O stretch (ester) | 1250-1150 | Strong |

4.4. Mass Spectrometry (Predicted)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion ([M]⁺): m/z = 160

-

Major Fragments:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 115.

-

Loss of the amide group (-CONH₂) to give a fragment at m/z = 116.

-

Further fragmentation of the m/z 115 ion by loss of carbon monoxide (-CO) to give a fragment at m/z = 87.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The safety precautions should be based on those for similar amino acid esters and L-asparagine.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause eye, skin, and respiratory tract irritation.

-

Storage: Store in a cool, dry place, tightly sealed.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted data has been generated using standard computational models and should be confirmed by experimental analysis. The user assumes all responsibility for the safe handling and use of this chemical.

References

An In-depth Technical Guide to Ethyl L-asparaginate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl L-asparaginate, along with related compounds, to support research and development activities in the pharmaceutical and life sciences sectors. Due to the limited availability of in-depth experimental data for this compound, this guide also includes detailed information on the closely related compounds: 4-Ethyl hydrogen L-aspartate and N-ethyl-L-asparagine.

Chemical Identification and Properties

This section details the fundamental chemical identifiers and properties of this compound and its related derivatives. The data presented is compiled from various chemical databases and is intended to provide a foundational understanding of these molecules.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 24184-58-5 | C₆H₁₂N₂O₃ | ethyl (2S)-2-amino-3-carbamoylpropanoate |

| 4-Ethyl hydrogen L-aspartate | 4070-43-3 | C₆H₁₁NO₄ | (2S)-2-amino-4-ethoxy-4-oxobutanoic acid[1] |

| N-ethyl-L-asparagine | 7195-20-2 | C₆H₁₂N₂O₃ | (2S)-4-amino-2-(ethylamino)-4-oxobutanoic acid[2] |

Table 2: Physicochemical Properties

| Property | This compound | 4-Ethyl hydrogen L-aspartate | N-ethyl-L-asparagine |

| Molecular Weight | 160.17 g/mol [3] | 161.16 g/mol [1] | 160.17 g/mol [2] |

| Monoisotopic Mass | 160.08479225 Da[3] | 161.06880783 Da[1] | 160.08479225 Da[2] |

| Topological Polar Surface Area | 95.4 Ų[3] | 89.6 Ų[1] | 92.4 Ų[2] |

| Hydrogen Bond Donor Count | 2[3] | 2 | 2[2] |

| Hydrogen Bond Acceptor Count | 4[3] | 4 | 4[2] |

| Rotatable Bond Count | 5[3] | 5 | 4[2] |

| Complexity | 158[3] | 157[1] | 158[2] |

| LogP (XLogP3-AA) | -1.5 | -2.1[1] | -3.6[2] |

Structural Relationships

The following diagram illustrates the structural similarities and differences between this compound, 4-Ethyl hydrogen L-aspartate, and N-ethyl-L-asparagine, all of which are derivatives of the amino acid L-asparagine or L-aspartic acid.

Caption: Relationship of L-asparagine derivatives.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethyl hydrogen L-aspartate hydrochloride [4]

-

Objective: To separate and analyze 4-Ethyl hydrogen L-aspartate hydrochloride.

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used as a substitute for phosphoric acid.

-

Detection: The specific detection method (e.g., UV-Vis, MS) was not detailed in the source but would be selected based on the analyte's properties and the desired sensitivity.

-

Application Notes: This reverse-phase (RP) HPLC method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies. For faster Ultra-High-Performance Liquid Chromatography (UPLC) applications, columns with smaller particle sizes (e.g., 3 µm) are available.

Biological Context: L-Asparagine Metabolism

While specific signaling pathways involving this compound are not well-documented, understanding the metabolism of its parent molecule, L-asparagine, is crucial for researchers in drug development. L-asparagine plays a significant role in various cellular processes, and its metabolism is a target in certain cancer therapies.

Caption: L-Asparagine metabolic pathway.

This diagram illustrates the central role of two key enzymes:

-

Asparagine Synthetase: Catalyzes the synthesis of L-asparagine from L-aspartate and glutamine, a process requiring ATP.

-

L-Asparaginase: Catalyzes the hydrolysis of L-asparagine back to L-aspartate and ammonia. This enzyme is a cornerstone of treatment for certain leukemias that are dependent on extracellular asparagine.

Conclusion

This technical guide provides the currently available chemical and physical data for this compound and its closely related compounds. While comprehensive experimental and biological data for this compound remains limited in publicly accessible literature, the information on 4-Ethyl hydrogen L-aspartate and N-ethyl-L-asparagine offers valuable insights for researchers. The provided experimental protocol for HPLC analysis and the overview of L-asparagine metabolism serve as practical resources for scientists and drug development professionals working with L-asparagine derivatives. Further research is warranted to fully elucidate the biological activities and potential applications of this compound.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl L-asparaginate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-asparaginate, the ethyl ester derivative of the amino acid L-asparagine, is a compound of interest in various scientific domains, including peptide synthesis and medicinal chemistry. Its chemical structure, featuring a free amine group, a carboxamide, and an ethyl ester, imparts unique properties that are valuable in the synthesis of complex peptides and as a potential building block in drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and visualizations to aid in its application.

Core Physical and Chemical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are crucial for handling, characterization, and application of the compound.

| Property | Value | Source |

| IUPAC Name | ethyl (2S)-2-amino-3-carbamoylpropanoate | |

| Molecular Formula | C6H12N2O3 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 24184-58-5 | [1] |

For this compound Hydrochloride:

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O3 | |

| Molecular Weight | 196.63 g/mol | |

| CAS Number | 24184-37-0 | |

| Storage Temperature | Room temperature, keep dry and cool |

Experimental Protocols

Synthesis of this compound Hydrochloride

A general and effective method for the synthesis of amino acid ethyl ester hydrochlorides can be adapted for this compound.[2]

Materials:

-

L-asparagine

-

Absolute ethanol

-

Thionyl chloride (SOCl2) or dry hydrogen chloride gas

-

Anhydrous ether

-

Toluene (optional)

Procedure:

-

Suspend L-asparagine in absolute ethanol.

-

Cool the suspension to -5 to 0 °C in an ice-salt bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. The molar ratio of L-asparagine to thionyl chloride should be approximately 1:1.1.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 2-4 hours.[3]

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TCC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

-

To aid in the removal of residual alcohol, toluene can be added and subsequently evaporated under vacuum.[2]

Purification:

-

Dissolve the crude product in a minimum amount of warm absolute ethanol.

-

Slowly add anhydrous ether to the solution at 4 °C until precipitation is complete.

-

Collect the precipitate by filtration and wash with anhydrous ether.

-

Dry the purified this compound hydrochloride under vacuum.[2]

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity typical of an amino acid ester. The primary amine can act as a nucleophile, while the ester group is susceptible to hydrolysis under both acidic and basic conditions. The stability of the compound is generally good under anhydrous conditions and at room temperature. A study on the related compound, N4-ethyl-L-asparagine, in Pseudomonas stutzeri showed that it is broken down by hydrolysis to yield aspartate, indicating that the amide group can also be a site of enzymatic cleavage.

Spectroscopic Data

¹H NMR Spectroscopy

The expected proton NMR chemical shifts for this compound are:

-

Ethyl group (CH3) : A triplet around 1.2-1.3 ppm.

-

Ethyl group (CH2) : A quartet around 4.1-4.2 ppm.

-

β-protons (CH2) : Two diastereotopic protons appearing as a multiplet around 2.7-3.0 ppm.

-

α-proton (CH) : A multiplet around 4.0-4.2 ppm.

-

Amine protons (NH2) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Amide protons (CONH2) : Two broad singlets, also dependent on solvent and concentration.

¹³C NMR Spectroscopy

The anticipated carbon NMR chemical shifts are:

-

Ethyl group (CH3) : ~14 ppm.

-

β-carbon (CH2) : ~35-40 ppm.

-

α-carbon (CH) : ~50-55 ppm.

-

Ethyl group (CH2) : ~60-65 ppm.

-

Ester carbonyl (C=O) : ~170-175 ppm.

-

Amide carbonyl (C=O) : ~175-180 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands expected for this compound include:

-

N-H stretching (amine and amide) : 3400-3200 cm⁻¹ (broad).

-

C-H stretching (aliphatic) : 3000-2850 cm⁻¹.

-

C=O stretching (ester) : ~1740 cm⁻¹.

-

C=O stretching (amide I) : ~1680 cm⁻¹.

-

N-H bending (amide II) : ~1640 cm⁻¹.

-

C-O stretching (ester) : ~1200-1150 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]+ for this compound would be observed at m/z 160. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CH3, m/z 45), the entire ester group (-COOCH2CH3, m/z 73), and the side chain amide group (-CONH2, m/z 44).

Applications in Research and Drug Development

This compound serves as a valuable building block in peptide synthesis . The esterification of the carboxylic acid allows for the selective protection of this functional group, enabling the free amine to participate in peptide bond formation. This is particularly useful in solution-phase peptide synthesis.

In the context of drug development , while direct therapeutic applications of this compound are not widely documented, its structural motifs are of interest. As a derivative of L-asparagine, it may interact with biological systems that recognize or transport this amino acid. The enzyme L-asparaginase, which is used in cancer therapy, targets L-asparagine. While the ethyl ester may not be a direct substrate, its potential as a prodrug or a modulator of asparagine metabolism could be an area of investigation. Furthermore, the incorporation of this compound into larger molecules can modify their solubility, polarity, and pharmacokinetic properties.

Logical Relationships and Workflows

The synthesis and purification of this compound hydrochloride can be visualized as a straightforward workflow.

References

The Role of Ethyl L-Asparaginate in Asparagine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine is a non-essential amino acid critical for cellular proliferation and survival, particularly in certain cancer cells that exhibit a dependency on its availability. The biosynthesis of asparagine is primarily catalyzed by asparagine synthetase (ASNS), an enzyme that has emerged as a significant target in oncology. This technical guide provides an in-depth exploration of the core aspects of asparagine biosynthesis and investigates the potential role of Ethyl L-asparaginate within this metabolic context. While direct evidence for the role of this compound in mammalian asparagine biosynthesis is limited, this document synthesizes existing knowledge on asparagine metabolism, ASNS enzymology, and the activity of related asparagine analogs to propose a potential mechanism of action and avenues for future research. Detailed experimental protocols for studying asparagine synthetase activity and structured quantitative data on enzyme kinetics are provided to facilitate further investigation in this area.

Introduction: The Significance of Asparagine Biosynthesis

Asparagine, while classified as a non-essential amino acid, plays a pivotal role in various cellular processes beyond its function as a building block for proteins. It is crucial for nitrogen and carbon transport, and its synthesis is tightly linked to central carbon and nitrogen metabolism. In the context of oncology, the dependency of certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), on extracellular asparagine has been exploited therapeutically for decades with the use of the enzyme L-asparaginase, which depletes circulating asparagine.[1][2] However, resistance to L-asparaginase therapy often arises through the upregulation of endogenous asparagine synthesis, highlighting the critical role of asparagine synthetase (ASNS).[3]

ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding asparagine and glutamate.[4][5] This enzyme is a key regulator of asparagine homeostasis and its expression is induced under various cellular stress conditions, including amino acid deprivation.[3] Given its central role in cancer cell survival and drug resistance, ASNS is a compelling target for the development of novel anti-cancer therapeutics.

This guide focuses on the potential role of a synthetic derivative, this compound, in the context of asparagine biosynthesis. Although research on this specific compound is sparse, we will explore its potential metabolic fate and its possible interactions with the asparagine biosynthesis pathway based on studies of similar molecules.

The Canonical Asparagine Biosynthesis Pathway

The primary route for asparagine synthesis in mammals is a two-step enzymatic reaction catalyzed by asparagine synthetase (ASNS).

-

Step 1: Activation of Aspartate: ATP and aspartate bind to the synthetase domain of ASNS. The enzyme catalyzes the adenylation of the β-carboxyl group of aspartate to form a β-aspartyl-AMP intermediate and pyrophosphate (PPi).

-

Step 2: Amide Group Transfer: The glutaminase domain of ASNS hydrolyzes glutamine to glutamate and ammonia. The ammonia is then channeled to the synthetase active site where it attacks the β-aspartyl-AMP intermediate, resulting in the formation of asparagine, AMP, and glutamate.[6]

The overall reaction is as follows:

L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

Potential Role of this compound

Direct experimental evidence detailing the role of this compound in mammalian asparagine biosynthesis is currently unavailable in the scientific literature. However, a study on the metabolism of the closely related compound N4-ethyl-L-asparagine in the bacterium Pseudomonas stutzeri demonstrated that it is hydrolyzed to L-aspartate.[7] This finding suggests a plausible metabolic fate for this compound in biological systems.

Hypothesized Metabolic Pathway:

It is hypothesized that this compound may act as a prodrug or a metabolic precursor that is converted to L-aspartate by cellular esterases or amidases. This newly formed L-aspartate could then enter the canonical asparagine biosynthesis pathway as a substrate for ASNS.

This proposed pathway suggests that this compound could potentially increase the intracellular pool of aspartate, thereby influencing the rate of asparagine synthesis, depending on the kinetics of its conversion and the activity of ASNS.

Quantitative Data

Due to the lack of direct studies on this compound, this section presents relevant quantitative data for the substrates and known inhibitors of human asparagine synthetase (ASNS) to provide a comparative context.

| Compound | Parameter | Value | Enzyme Source | Reference |

| Substrates | ||||

| L-Aspartate | Km | 0.53 ± 0.01 mM | Human ASNS | [8] |

| L-Glutamine | Km | 2.4 ± 0.04 mM | Human ASNS | [8] |

| ATP | - | 1 mM (saturating) | Human ASNS | [8] |

| Inhibitors | ||||

| Adenylated Sulfoximine 1 | KI | 280 ± 43 nM | Human ASNS | [9] |

| Adenylated Sulfoximine 1 | KI | 2.5 ± 0.3 nM | Human ASNS | [9] |

| Adenylated Sulfoximine 1 | KI (Glutamine-dependent) | 1000 ± 176 nM | Human ASNS | [9] |

| Adenylated Sulfoximine 1 | KI (Glutamine-dependent) | 24 ± 2.8 nM | Human ASNS | [9] |

Note: KI represents the inhibition constant for the second step of slow, tight-binding inhibition.

Experimental Protocols

To facilitate research into the role of this compound and other potential modulators of asparagine biosynthesis, detailed protocols for assaying ASNS activity are provided below.

Asparagine Synthetase (ASNS) Activity Assay by AMP Detection

This method measures the production of AMP, a direct product of the ASNS reaction, and offers high sensitivity and reproducibility.[8]

Materials:

-

Purified ASNS enzyme or cell lysate containing ASNS

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrate Solution: 20 mM L-Aspartate, 20 mM L-Glutamine, 2 mM ATP in Assay Buffer

-

AMP-Glo™ Assay System (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Enzyme Preparation: Prepare dilutions of purified ASNS or cell lysate in Assay Buffer on ice.

-

Reaction Setup: In a 96-well plate, add 5 µL of enzyme preparation to each well.

-

Initiate Reaction: Add 5 µL of Substrate Solution to each well to start the reaction. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.

-

AMP Detection:

-

Add 10 µL of AMP-Glo™ Reagent I to each well. Mix and incubate at room temperature for 60 minutes to stop the ASNS reaction and deplete the remaining ATP.

-

Add 20 µL of AMP-Glo™ Reagent II to each well. Mix and incubate at room temperature for 30 minutes to convert AMP to ATP and generate light.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of AMP. Calculate the amount of AMP produced in each sample and determine the specific activity of ASNS.

Signaling Pathways Regulating Asparagine Synthetase

The expression of ASNS is tightly regulated by cellular stress signaling pathways, primarily the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).

Under conditions of amino acid starvation, uncharged tRNAs activate the kinase GCN2, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to the preferential translation of the transcription factor ATF4, which binds to the promoter of the ASNS gene and upregulates its transcription. Similarly, endoplasmic reticulum (ER) stress activates the UPR, which also converges on ATF4 to increase ASNS expression.[5]

Conclusion and Future Directions

The biosynthesis of asparagine is a critical metabolic pathway with significant implications for both normal physiology and disease, particularly cancer. While the enzymatic mechanism of asparagine synthetase is well-understood, the roles of synthetic analogs like this compound remain largely unexplored in mammalian systems. Based on the available evidence from bacterial metabolism, it is plausible that this compound is hydrolyzed to L-aspartate, thereby serving as a precursor for asparagine synthesis.

Future research should focus on validating this hypothesized metabolic pathway in mammalian cells. Key experimental questions to address include:

-

Is this compound taken up by mammalian cells?

-

Is this compound hydrolyzed to L-aspartate intracellularly? If so, which enzymes are responsible?

-

Does this compound supplementation alter the intracellular pools of aspartate and asparagine?

-

What is the effect of this compound on the proliferation and survival of asparagine-dependent cancer cells?

-

Does this compound or its metabolites directly interact with and modulate the activity of ASNS?

Answering these questions will provide a clearer understanding of the potential of this compound as a tool for studying asparagine metabolism or as a therapeutic agent. The experimental protocols and background information provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Asparagine synthetase - Wikipedia [en.wikipedia.org]

- 7. The biochemical pathway for the breakdown of N4-ethyl-L-asparagine in the bacterium Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of L-Asparagine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, the first amino acid to be isolated, plays a crucial role in various biological processes, including protein synthesis and cellular metabolism. Its ethyl ester derivative, L-asparagine ethyl ester, is a subject of interest in peptide synthesis and as a potential modulator of biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological relevance of L-asparagine and its ethyl ester, drawing from the historical context of amino acid chemistry and contemporary research. While specific historical records detailing the first synthesis of L-asparagine ethyl ester are scarce, its preparation falls under the general principles of amino acid esterification developed in the late 19th and early 20th centuries. This document summarizes available data on related compounds and outlines general experimental protocols for the synthesis of amino acid esters, providing a foundational resource for researchers in the field.

Introduction: The Chemical and Biological Landscape of L-Asparagine

L-asparagine, first isolated from asparagus juice in 1806, holds the distinction of being the first amino acid to be discovered. It is a non-essential amino acid in humans, meaning it can be synthesized by the body, and plays a vital role in the biosynthesis of proteins and the metabolic control of cell functions, particularly in nerve and brain tissue. The study of asparagine and its derivatives is critical in understanding cellular metabolism, especially in the context of cancer research, where the metabolic requirements of tumor cells are a key focus. The esterification of amino acids, a fundamental reaction in organic chemistry, yields derivatives that are crucial intermediates in peptide synthesis and can possess unique biological activities.

Historical Perspective: The Dawn of Amino Acid Esterification

The late 19th and early 20th centuries were a period of foundational discoveries in amino acid chemistry. A pivotal development in this era was the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, a reaction first described by Emil Fischer and Arthur Speier in 1895.[1] This method, now known as Fischer-Speier esterification, provided a means to protect the carboxylic acid group of amino acids, facilitating their purification and subsequent use in peptide synthesis.

Synthesis of L-Asparagine Ethyl Ester: Experimental Protocols

The synthesis of L-asparagine ethyl ester, typically as its hydrochloride salt to improve stability and handling, can be achieved through several methods. Below are detailed experimental protocols adapted from general procedures for amino acid esterification.

Fischer-Speier Esterification

This classical method remains a viable approach for the synthesis of amino acid esters.

Protocol:

-

Preparation of Ethanolic Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation is reached. The concentration of HCl can be determined by titration.

-

Esterification Reaction: L-asparagine is suspended in the prepared ethanolic hydrogen chloride solution.

-

Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, L-asparagine ethyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[4]

Thionyl Chloride Method

A more modern and often more efficient method involves the use of thionyl chloride.

Protocol:

-

Reaction Setup: Anhydrous ethanol is cooled to between -5°C and 0°C in a reaction vessel equipped with a dropping funnel and a stirring mechanism.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled ethanol. This reaction is exothermic and generates hydrogen chloride in situ.

-

Addition of L-Asparagine: L-asparagine is added to the reaction mixture.

-

Reaction Progression: The mixture is allowed to warm to room temperature and then heated to reflux for a few hours to drive the reaction to completion.[5]

-

Workup and Purification: The reaction mixture is cooled, and the excess solvent and volatile reagents are removed under reduced pressure. The crude L-asparagine ethyl ester hydrochloride is then purified by recrystallization.[5]

Physicochemical Properties

Detailed experimental data specifically for L-asparagine ethyl ester is not extensively reported. However, the properties can be inferred from the data available for L-asparagine and other related esters.

Table 1: Physicochemical Properties of L-Asparagine and Related Compounds

| Property | L-Asparagine | N-ethyl-L-asparagine | N-Acetyl-L-asparagine |

| Molecular Formula | C₄H₈N₂O₃ | C₆H₁₂N₂O₃[6] | C₆H₁₀N₂O₄[7] |

| Molecular Weight | 132.12 g/mol [8][9] | 160.17 g/mol [6] | 174.15 g/mol [7] |

| Melting Point | 234-235 °C (decomposes)[8][9] | Not available | 168-170 °C |

| Solubility in Water | 29.4 g/L at 25 °C[8] | Not available | Not available |

| Solubility in Ethanol | Practically insoluble[9] | Not available | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of L-asparagine ethyl ester. While a complete dataset for the ethyl ester is not available, the spectra of L-asparagine provide a reference for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of L-Asparagine (in D₂O): The spectrum would show characteristic peaks for the α-hydrogen, the β-hydrogens, and the amide protons. The presence of the ethyl group in L-asparagine ethyl ester would introduce a triplet and a quartet corresponding to the methyl and methylene protons, respectively.

-

¹³C NMR of L-Asparagine (in D₂O): The spectrum displays signals for the carbonyl carbon of the carboxylic acid, the amide carbonyl carbon, the α-carbon, and the β-carbon. For the ethyl ester, additional peaks for the methylene and methyl carbons of the ethyl group would be observed.

Infrared (IR) Spectroscopy

The IR spectrum of L-asparagine shows characteristic absorption bands for the amine N-H stretching, amide N-H stretching, carboxylic acid O-H stretching, C=O stretching of the carboxylic acid and the amide, and N-H bending vibrations. In L-asparagine ethyl ester, a strong C=O stretching band for the ester group would be expected, and the broad O-H stretching of the carboxylic acid would be absent.

Mass Spectrometry

The mass spectrum of L-asparagine provides information about its molecular weight and fragmentation pattern. For L-asparagine ethyl ester, the molecular ion peak would be observed at a higher m/z value corresponding to its molecular weight.

Biological and Research Applications

The primary application of amino acid esters, including L-asparagine ethyl ester, is in peptide synthesis .[10] The ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during the formation of peptide bonds. Different ester groups, such as methyl, ethyl, and benzyl esters, are chosen based on the specific requirements of the synthesis, particularly the conditions needed for their subsequent removal.[10]

In the context of drug development and cancer research , asparagine metabolism is a significant area of investigation. Many cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have a high demand for asparagine and are deficient in asparagine synthetase, the enzyme responsible for its synthesis.[11][12] This dependency makes them vulnerable to asparagine depletion. The enzyme L-asparaginase, which hydrolyzes L-asparagine to aspartic acid and ammonia, is a cornerstone of ALL chemotherapy.[12]

Recent studies have highlighted the role of asparagine in promoting the metastasis of breast cancer, suggesting that limiting asparagine availability could be a therapeutic strategy.[13] L-asparagine and its derivatives are therefore valuable tools for studying the metabolic vulnerabilities of cancer cells. While the direct biological effects of L-asparagine ethyl ester are not extensively documented, it can be used as a tool to modulate intracellular asparagine levels in cell-based assays to study these phenomena.

Signaling Pathways and Logical Relationships

The central role of asparagine in cellular metabolism, particularly in cancer cells, can be depicted in a simplified signaling pathway.

Caption: Simplified pathway of asparagine metabolism in cancer cells.

This diagram illustrates how cancer cells obtain asparagine from the extracellular environment or synthesize it de novo via asparagine synthetase. Intracellular asparagine is essential for protein synthesis, promoting cell proliferation and metastasis. L-asparaginase is a therapeutic agent that depletes extracellular asparagine.

Conclusion

L-asparagine ethyl ester, as a derivative of a fundamentally important amino acid, holds a place in the toolkit of chemists and biologists. While its specific history is intertwined with the broader history of amino acid chemistry, its synthesis is well-understood through established esterification methods. The lack of extensive, specific data for this particular ester highlights an area for potential further investigation, particularly concerning its unique physicochemical properties and biological activities. As research into the metabolic dependencies of diseases like cancer continues to evolve, the utility of compounds like L-asparagine ethyl ester as research tools and potential therapeutic precursors is likely to grow. This guide provides a foundational understanding for researchers looking to work with this and related compounds, summarizing the current state of knowledge and identifying areas where further research is needed.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scielo.br [scielo.br]

- 5. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. N-ethyl-L-asparagine | C6H12N2O3 | CID 192839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetylasparagine | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Asparagine | 70-47-3 [chemicalbook.com]

- 10. connectsci.au [connectsci.au]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical and Biological Evaluation of an L-Asparaginase from Isolated Escherichia coli MF-107 as an Anti-Tumor Enzyme on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asparagine promotes breast cancer metastases by way of EMT + | Bioworld | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Stereoisomerism of Ethyl L-Asparagininate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of ethyl L-asparaginate, a derivative of the naturally occurring amino acid L-asparagine. Due to the chiral nature of the parent amino acid, this compound exists as stereoisomers, the distinct spatial arrangements of which can significantly influence its chemical and biological properties. This document details the synthesis, stereochemical integrity, analytical separation, and characterization of these stereoisomers. It also explores the potential biological implications of stereoisomerism in the context of drug development and enzymatic interactions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Introduction to the Stereoisomerism of this compound

This compound possesses a single chiral center at the alpha-carbon (Cα), inherited from its precursor, L-asparagine. This results in the existence of two enantiomers: this compound ((S)-configuration) and ethyl D-asparaginate ((R)-configuration).

Figure 1: Chemical Structures of this compound Enantiomers

Caption: Structures of this compound and its enantiomer.

The spatial orientation of the substituents around the chiral center is critical, as it dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. While L-amino acids are predominant in nature, the presence and physiological roles of D-amino acids are increasingly recognized. Therefore, understanding the properties and synthesis of both enantiomers of ethyl asparaginate is of significant interest.

Synthesis and Stereochemical Integrity

The primary method for synthesizing this compound is the Fischer esterification of L-asparagine with ethanol in the presence of an acid catalyst. However, a significant challenge in this process is the potential for racemization at the α-carbon, which can lead to the formation of the undesired D-enantiomer.

Potential for Racemization

Asparagine residues are particularly susceptible to racemization, which can occur through the formation of a succinimide intermediate.[1][2] This process involves the intramolecular attack of the side-chain amide nitrogen on the backbone carbonyl carbon, leading to a cyclic intermediate where the α-proton is more acidic and can be abstracted. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]

Figure 2: Racemization Pathway of Asparagine via Succinimide Intermediate

References

An In-depth Technical Guide to the Safety and Handling of Ethyl L-asparaginate

Disclaimer: Specific safety and toxicological data for Ethyl L-asparaginate are limited. This guide provides information based on the parent compound, L-asparagine, and general principles for handling similar chemical substances. The esterification of an amino acid can alter its chemical, physical, and toxicological properties. Therefore, all handling should be conducted with caution by trained professionals, assuming the substance may have uncharacterized hazards.

Chemical Identification

This section provides the available chemical identification data for this compound.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 24184-58-5 | [1] |

| Molecular Formula | C₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C(CC(=O)N)N | [1] |

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of the related compound, L-asparagine monohydrate. These should be considered indicative, as the properties of this compound may differ.

| Property | Value | Reference |

| Appearance | White crystals or crystalline powder | [2][3] |

| Odor | Odorless | [2][3] |

| Melting Point | 234-235 °C (decomposes) | [4][5] |

| Solubility | Soluble in acids and alkalies. Insoluble in most organic solvents. Water solubility: 22 g/L (20 °C) | [3][6][7] |

| Specific Gravity | 1.543 | [3][7] |

| pH | 4.5-5.0 (2% aqueous solution) | [8] |

| Stability | Stable under normal conditions. Decomposes at temperatures above 215 °C. | [9][10] |

Toxicological Information

Comprehensive toxicological data for this compound is not available. The data presented is for L-asparagine. Studies on other amino acid esters suggest that toxicity can vary significantly from the parent amino acid.[1][9]

| Metric | Value | Species | Reference |

| Acute Oral LD₅₀ | > 16,000 mg/kg | Rat | [11] |

| Skin Corrosion/Irritation | No skin irritation | Human | [11] |

| Serious Eye Damage/Irritation | No eye irritation | Human | [11] |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | 1.65 g/kg body weight/day | Male Rat | [7][12] |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | 1.73 g/kg body weight/day | Female Rat | [7][12] |

Summary of Toxicity: L-asparagine is generally not classified as a hazardous substance.[4][13][14] However, to the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for many compounds in this class.[6][13] In a 90-day study on L-asparagine in rats, a No-Observed-Adverse-Effect Level (NOAEL) was determined to be 2.5% in the diet.[7][12] At higher concentrations (5%), effects included decreased body weight and increased relative organ weights in males.[7][12]

Hazard Identification and First Aid

While L-asparagine is not considered hazardous under standard classifications, prudent laboratory practice dictates preparing for potential exposure.[3][13]

Caption: General workflow for safe chemical handling.

Precautions for Safe Handling:

-

Handle in accordance with good industrial hygiene and safety practice. [2][14]* Use in a well-ventilated area. [9]Use local and general ventilation to minimize exposure.

-

Avoid the formation and accumulation of dust. [10]Fine dust dispersed in air may be a potential dust explosion hazard. [10]* Avoid contact with skin, eyes, and clothing. [8][10]* Wash hands thoroughly after handling. [3]* Do not eat, drink, or smoke when using this product. [10] Conditions for Safe Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [10]* Store away from incompatible materials such as strong oxidizing agents. [7][10]* The recommended storage pattern is with organic acids and anhydrides. [3][7]

Exposure Controls and Personal Protection

Exposure Limits:

-

No occupational exposure limits have been established for L-asparagine. [2][8] Personal Protective Equipment (PPE):

Protection Type Specification Reference Eye/Face Protection Use safety goggles with side protection. [9] Skin Protection Wear suitable protective gloves (e.g., Nitrile rubber, >0.11 mm thickness, >480 min breakthrough time). Wear appropriate protective clothing to prevent skin exposure. [4][8][9] Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and exposure limits are exceeded. A P1 particulate filter is recommended. [9][10] | General Hygiene | Install emergency eyewash stations and safety showers in the immediate vicinity of use. Handle in accordance with good industrial hygiene and safety practice. | [2][10]|

Firefighting and Accidental Release Measures

Firefighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9][10]* Specific Hazards: The substance is combustible. [9]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). [8][10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full firefighting turnout gear. [2][10] Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment as described in Section 6.0. Control dust formation. [9][10]* Environmental Precautions: Prevent the product from entering drains, surface water, or ground water. [9]* Containment and Cleanup: Take up the material mechanically (e.g., sweep up or vacuum) and place it in a suitable, sealed container for disposal. [7][9]Ventilate the affected area after cleanup is complete. [9]

Experimental Protocols: 90-Day Toxicity Study of L-asparagine

The following methodology is derived from a 90-day oral toxicity study of L-asparagine in rats, which is crucial for its safety assessment as a food additive. [7][12]

-

Objective: To assess the safety of L-asparagine and determine a no-observed-adverse-effect level (NOAEL). [7][12]* Test Species: F344/DuCrlCrj rats. [12]* Group Design: Groups of 10 male and 10 female rats were used for each dosage level. [12]* Administration: The test substance (L-asparagine) was administered through the diet at concentrations of 0% (control), 1.25%, 2.5%, or 5%. [12]* Duration: The study was conducted for 90 consecutive days. [12]* Parameters Monitored:

-

General Condition: Daily observation for any changes in appearance or behavior. [12] * Body Weight: Measured regularly throughout the study. [12] * Serology: Blood samples were analyzed for key chemical parameters (e.g., GLU, PL, K, ALT, CRN). [12] * Organ Weights: At the end of the study, key organs (e.g., brain, kidney, testis) were weighed. [12] * Histopathology: Tissues from various organs were examined for any pathological changes. [12]* Results: The study concluded a NOAEL of 2.5% L-asparagine in the diet. This corresponded to an average daily intake of 1.65 g/kg body weight for males and 1.73 g/kg for females. [7][12]Adverse effects were noted at the 5% dosage level.

-

References

- 1. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Adverse effects of ethyl esters or oxidation products in omega-3 preparations? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A 90-day toxicity study of L-asparagine, a food additive, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino esters - Wikipedia [en.wikipedia.org]

- 8. The cholinergic properties of some amino-acid esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Acute and repeated dose oral toxicity of N-acetyl-l-aspartic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl L-Asparaginate: A Potential Prodrug for Targeted Therapies in Oncology and Neurology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl L-asparaginate, the ethyl ester derivative of the non-essential amino acid L-asparagine, is emerging as a molecule of significant interest in medicinal chemistry. While direct therapeutic applications are still in early stages of investigation, its potential as a prodrug presents a compelling strategy to enhance the delivery and efficacy of therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its synthesis, its role as a prodrug to leverage amino acid transport systems for targeted delivery to cancer cells and the central nervous system, and proposed methodologies for its biological evaluation.

Introduction

The therapeutic landscape is continually evolving towards targeted therapies that maximize efficacy while minimizing off-target effects. A key strategy in achieving this is the use of prodrugs, which are inactive compounds that are metabolized into active drugs within the body. Amino acids and their derivatives are particularly attractive moieties for prodrug design due to their biocompatibility and their recognition by specific transporters that are often overexpressed in pathological conditions.

L-asparagine metabolism is a critical pathway in certain cancers, most notably Acute Lymphoblastic Leukemia (ALL), where the depletion of L-asparagine by the enzyme L-asparaginase is a cornerstone of chemotherapy.[1][2] This highlights the potential of targeting asparagine-related metabolic pathways. This compound, as a derivative of L-asparagine, is positioned as a candidate for multiple therapeutic strategies, including as a standalone agent to modulate L-asparagine levels or as a carrier for other cytotoxic or neuroprotective agents.

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process involving the esterification of L-aspartic acid followed by amidation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is a two-step process starting from L-aspartic acid. The first step is a Fischer esterification of the β-carboxylic acid group of L-aspartic acid with ethanol in the presence of an acid catalyst to yield β-ethyl L-aspartate.[3][4] This is followed by an ammonolysis reaction where the β-ester is converted to the corresponding amide, yielding this compound.[3]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Esterification of L-Aspartic Acid

-

Suspend L-aspartic acid in absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with stirring until saturation.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Remove the solvent under reduced pressure to obtain the crude β-ethyl L-aspartate hydrochloride.

-

Recrystallize the crude product from an ethanol/ether mixture to yield pure β-ethyl L-aspartate hydrochloride.[5]

Step 2: Ammonolysis to this compound

-

Dissolve the purified β-ethyl L-aspartate hydrochloride in a solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature in a sealed vessel for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent and excess ammonia under reduced pressure.

-

Purify the resulting this compound by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Potential Medicinal Chemistry Applications

The primary hypothesized application of this compound is as a prodrug to exploit amino acid transporters for targeted drug delivery.

Anticancer Applications

3.1.1. Rationale for Targeting Amino Acid Transporters in Cancer

Cancer cells exhibit a high metabolic rate and an increased demand for nutrients, including amino acids.[1] To meet this demand, they often upregulate the expression of amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1).[6][7] LAT1 is overexpressed in a wide range of human cancers and is associated with poor prognosis. By mimicking a natural amino acid, this compound could be recognized and transported by LAT1, facilitating the targeted delivery of a payload into cancer cells while sparing healthy tissues.

Caption: Prodrug strategy for targeted cancer therapy.

3.1.2. Proposed Experimental Protocol: In Vitro Anticancer Activity

-

Cell Lines: Utilize a panel of cancer cell lines with varying levels of LAT1 expression (e.g., A549 lung carcinoma, MCF7 breast cancer) and a non-cancerous control cell line.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and/or its conjugates) for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Mechanism of Action:

-

Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells after treatment.

-

Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after propidium iodide staining to determine if the compound induces cell cycle arrest.

-

Neuroprotective Applications

3.2.1. Rationale for Targeting the Blood-Brain Barrier

The blood-brain barrier (BBB) is a significant obstacle to the delivery of drugs to the central nervous system (CNS). Amino acid transporters like LAT1 are highly expressed on the BBB to facilitate the transport of essential amino acids into the brain.[7] An this compound-based prodrug could potentially be transported across the BBB via LAT1, enabling the delivery of neuroprotective agents for the treatment of neurodegenerative diseases or ischemic injury. Ethyl pyruvate, a related ester, has shown neuroprotective effects in models of ischemia-reperfusion injury.[8]

Caption: Leveraging LAT1 for drug delivery across the BBB.

3.2.2. Proposed Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Model: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Induction of Neurotoxicity: Induce neuronal damage using agents like hydrogen peroxide (to model oxidative stress) or glutamate (to model excitotoxicity).

-

Neuroprotection Assay:

-

Pre-treat the neuronal cells with various concentrations of this compound (or its conjugates) for a specified period.

-

Expose the cells to the neurotoxic agent.

-

Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

A significant increase in cell viability or a decrease in LDH release in the treated group compared to the control would indicate a neuroprotective effect.[9]

-

Quantitative Data Summary

As this compound is an emerging molecule of interest, extensive quantitative data from biological studies is not yet available in the public domain. The following tables are templates illustrating how data from the proposed experiments would be presented.

Table 1: In Vitro Cytotoxicity of this compound Conjugate (Hypothetical Data)

| Cell Line | LAT1 Expression | IC50 (µM) of Conjugate |

| A549 (Lung Cancer) | High | 15.2 ± 2.1 |

| MCF7 (Breast Cancer) | Moderate | 45.8 ± 5.6 |

| Normal Fibroblasts | Low | > 200 |

Table 2: In Vitro Neuroprotective Effect of this compound Conjugate (Hypothetical Data)

| Treatment Group | H₂O₂ Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| H₂O₂ alone | 100 | 48.5 ± 3.2 |

| H₂O₂ + Conjugate (10 µM) | 100 | 75.3 ± 4.1 |

| H₂O₂ + Conjugate (50 µM) | 100 | 88.9 ± 2.8 |

Signaling Pathways

Asparagine Synthesis and L-Asparaginase Action

The enzyme asparagine synthetase (ASNS) synthesizes L-asparagine from L-aspartate and glutamine.[10] In many ALL cells, ASNS is deficient, making them dependent on extracellular asparagine. The drug L-asparaginase depletes circulating asparagine, leading to cancer cell starvation and apoptosis.[2] An this compound-based therapy could potentially modulate this pathway.

Caption: Asparagine synthesis and the action of L-asparaginase.

Conclusion and Future Directions

This compound holds considerable promise as a versatile platform in medicinal chemistry, primarily through its potential application as a prodrug. The ability to leverage overexpressed amino acid transporters on cancer cells and the blood-brain barrier offers a rational approach for targeted drug delivery. While experimental data on the biological activities of this compound itself is currently limited, the well-established principles of prodrug design and the critical role of asparagine metabolism in disease provide a strong impetus for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound and its conjugates with various therapeutic payloads. In vivo studies will be crucial to validate the proposed targeting strategies and to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds. The exploration of this compound in medicinal chemistry represents a promising avenue for the development of next-generation targeted therapies.

References

- 1. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scielo.br [scielo.br]

- 6. L-Type amino acid transporter 1 as a target for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl L-asparaginate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-asparaginate is a derivative of the amino acid L-asparagine, a crucial component in many biological processes and a valuable building block in the synthesis of pharmaceuticals and peptidomimetics. The esterification of L-asparagine to its ethyl ester is a fundamental chemical transformation that enhances its solubility in organic solvents and protects the alpha-carboxyl group, facilitating its use in further synthetic steps. This document provides detailed protocols for the synthesis of this compound via two common and effective methods: Fischer-Speier esterification and thionyl chloride-mediated esterification.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the esterification of L-asparagine, based on established methods for amino acid esterification.

| Parameter | Fischer-Speier Esterification | Thionyl Chloride Mediated Esterification |

| Catalyst/Reagent | Hydrogen Chloride (HCl) or Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |

| Solvent | Absolute Ethanol | Absolute Ethanol |

| Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |

| Reaction Time | 5 - 24 hours | 12 - 24 hours |

| Typical Yield | Good to Excellent | Good to Excellent |

| Product Form | Hydrochloride Salt | Hydrochloride Salt |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of L-asparagine

This protocol is based on the classical acid-catalyzed esterification method, which is widely used for the preparation of amino acid esters.[1][2][3]

Materials:

-

L-asparagine

-

Absolute Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Ethanolic HCl (if using): In a fume hood, bubble dry hydrogen chloride gas through a cooled (ice bath) flask of absolute ethanol until saturation. Alternatively, carefully and slowly add acetyl chloride to cooled absolute ethanol with stirring to generate HCl in situ.

-

Reaction Setup: Suspend L-asparagine in a round-bottom flask containing absolute ethanol.

-

Acid Addition: Cool the suspension in an ice bath. Slowly add the prepared ethanolic HCl or concentrated sulfuric acid dropwise with continuous stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 5-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the concentrated solution to precipitate the this compound hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Recrystallization from a minimal amount of warm ethanol followed by the slow addition of anhydrous ether can be performed for further purification.[2]

Protocol 2: Thionyl Chloride Mediated Esterification of L-asparagine

This method utilizes thionyl chloride to activate the carboxylic acid for esterification.[4][5]

Materials:

-

L-asparagine

-

Absolute Ethanol (anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend L-asparagine in a round-bottom flask containing absolute ethanol. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Work-up: Once the reaction is complete (monitored by TLC), remove the excess solvent and volatile byproducts using a rotary evaporator.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the residue to induce the precipitation of this compound hydrochloride.

-

Purification: Collect the solid product by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl L-Asparaginate as a Building Block in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-asparaginate, the ethyl ester of the amino acid L-asparagine, presents itself as a seemingly straightforward building block for peptide synthesis. However, its application, particularly for C-terminal protection, is fraught with challenges that can lead to significant side reactions and impurities. These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, detailing the potential pitfalls, mitigation strategies, and specific protocols for its preparation and limited use in solution-phase synthesis.

Challenges and Side Reactions Associated with this compound

The primary drawback of using simple alkyl esters like this compound for C-terminal protection is their removal often requires conditions, such as alkaline hydrolysis, that promote undesirable side reactions.[1]

Aspartimide Formation

Under basic or acidic conditions, the side-chain amide of an aspartyl or asparaginyl residue can attack the peptide backbone, forming a five-membered succinimide ring known as an aspartimide. This is particularly problematic during the deprotection of C-terminal alkyl esters under basic conditions. Aspartimide formation can lead to a mixture of products, including racemization and the formation of β-peptides upon ring opening.[2]

Caption: Aspartimide formation from a C-terminal this compound.

Deamidation

Alkaline hydrolysis conditions used to remove the C-terminal ethyl ester can also lead to the deamidation of the asparagine side chain, converting it to aspartic acid. This results in an undesired modification of the peptide sequence.[1]

Dehydration of the Side-Chain Amide

During the activation of the carboxylic acid of an N-terminally protected asparagine for coupling, the side-chain amide can be dehydrated to form a nitrile (β-cyanoalanine).[3][4] This is a common side reaction when using carbodiimide-based coupling reagents.[5] While this is a risk for asparagine itself, it is an important consideration in any synthesis involving this residue.

Caption: Dehydration of the asparagine side chain during activation.

Data Presentation: Asparagine Side-Chain Protecting Groups

Due to the challenges associated with unprotected asparagine and simple C-terminal esters, various side-chain protecting groups have been developed. The following table summarizes some common protecting groups for the asparagine side chain used in Fmoc-based solid-phase peptide synthesis (SPPS).

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM) | Prevents side-chain dehydration and aggregation; improves solubility.[5] | Can be prematurely cleaved under some conditions. |

| 4-Methoxytrityl | Mmt | Very mild acid | More acid-labile than Trt, allowing for orthogonal deprotection. | May be too labile for some synthetic strategies. |

| 2,4,6-Trimethoxybenzyl | Tmob | Strong acid (e.g., TFA) | Stable to Fmoc deprotection conditions; improves solubility.[6] | Cleavage can generate reactive carbocations that may alkylate sensitive residues like tryptophan.[3] |

| 4,4'-Dimethoxybenzhydryl | Mbh | Strong acid (e.g., TFA) | Similar to Tmob.[6] | Can also cause alkylation of tryptophan upon cleavage.[3] |

Experimental Protocols

Protocol for the Synthesis of L-Asparagine Ethyl Ester Hydrochloride

This protocol is adapted from general methods for the synthesis of amino acid esters.[7][8]

Materials:

-

L-Asparagine

-

Absolute Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool 100 mL of absolute ethanol to -5 to 0 °C in an ice-salt bath.

-

Slowly add 1.1 equivalents of thionyl chloride dropwise to the cold ethanol while stirring.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly add 1 equivalent of L-asparagine to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Gently reflux the reaction mixture for 2-3 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude product.

-

Triturate the crude product with anhydrous diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

The product can be recrystallized from ethanol/diethyl ether if necessary.

Caption: Workflow for the synthesis of L-asparagine ethyl ester hydrochloride.

Protocol for Solution-Phase Synthesis of a Dipeptide (e.g., Z-Ala-Asn-OEt)

This is an illustrative protocol for a simple dipeptide synthesis in solution. Caution: This method is susceptible to the side reactions mentioned above, and yields may be low. Careful monitoring and purification are essential.

Materials:

-

L-Asparagine ethyl ester hydrochloride

-

N-Cbz-L-Alanine (Z-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1M HCl solution